molecular formula C29H42N2O3PPdS- B8708963 APhos Pd G3

APhos Pd G3

Cat. No.: B8708963
M. Wt: 636.1 g/mol
InChI Key: OXTAAFWYZNPFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APhos Pd G3 is a third-generation palladium complex that belongs to the class of Buchwald precatalysts. These complexes are known for their stability and efficiency in catalyzing various chemical reactions. Amphos Palladacycle Gen. 3 is particularly notable for its application in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APhos Pd G3 involves the reaction of 2-(2′-amino-1,1′-biphenyl) with di-tert-butyl(4-N,N-dimethylaminophenyl)phosphine and palladium(II) methylsulfonate. The reaction is typically carried out under mild conditions, making use of air-stable complexes that can be rapidly activated .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

APhos Pd G3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.

    Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other molecules.

    Substitution: Amphos Palladacycle Gen.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include aryl halides, alkyl halides, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide .

Major Products

The major products formed from reactions involving Amphos Palladacycle Gen. 3 are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .

Scientific Research Applications

APhos Pd G3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of APhos Pd G3 involves the formation of a palladium(0) species through reductive elimination. This active species then participates in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds through cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to APhos Pd G3 include:

Uniqueness

This compound is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. It offers several advantages over other similar compounds, including lower catalyst loading and shorter reaction times .

Properties

Molecular Formula

C29H42N2O3PPdS-

Molecular Weight

636.1 g/mol

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

OXTAAFWYZNPFBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.